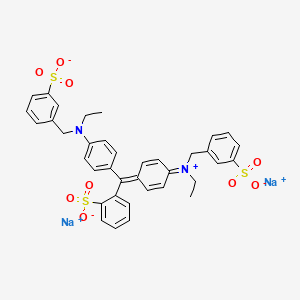
Bis(tri-o-tolylphosphine)palladium(II) Dichloride
Descripción general
Descripción
Bis(tri-o-tolylphosphine)palladium(II) Dichloride, also known as Dichlorobis (tri-o-tolylphosphine)palladium (II), is an organometallic complex . It has a molecular weight of 786.06 and its linear formula is [(CH3C6H4)3P]2PdCl2 . It is generally used as a catalyst for various types of coupling reactions .
Synthesis Analysis
This compound is often used as a catalyst in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .Molecular Structure Analysis
The molecular structure of this compound consists of two tri-o-tolylphosphine ligands attached to a central palladium atom, which is also bonded to two chloride ions .Chemical Reactions Analysis
This compound is an efficient cross-coupling catalyst for C-C coupling reactions, such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction . It is also used in the synthesis of conjugated polymers via Stille coupling .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 280 °C (dec.) . It should be stored under inert gas and is sensitive to moisture .Aplicaciones Científicas De Investigación
1. Kinetics and Equilibrium Studies
Bis(tri-o-tolylphosphine)palladium(II) dichloride has been studied for its reaction kinetics and equilibrium with various compounds. For example, tri-o-tolylphosphine reacts with bis(trifluoroacetylacetonato)palladium(II), leading to significant changes in the reaction dynamics based on the solvent used. This showcases the compound's role in influencing reaction rates and equilibrium in organometallic chemistry (Matsumoto & Kawaguchi, 1981).
2. Catalyst in Organic Synthesis
This compound serves as a catalyst in various organic reactions. For instance, it facilitates the regioselective addition of benzeneselenol to terminal alkynes, followed by double-bond isomerization. This application underlines its utility in organic synthesis, especially in producing internal alkenyl selenides (Ozaki et al., 2011).
3. Synthesis of Protected β-Aryl Alanines
In the field of amino acid synthesis, this compound catalyzes the formation of enantiomerically pure protected S-β-aryl alanine derivatives. This indicates its significance in synthesizing specific amino acid structures, which can have applications in peptide and protein research (Jackson, Wythes, & Wood, 1989).
4. In Vivo Catalysis in Medical Applications
Interestingly, this compound analogs have been explored for their potential in vivo catalysis in medical applications. Encapsulated palladium nanoparticles, for instance, have demonstrated efficacy in tumor targeting and treatment through in vivo catalysis, highlighting a novel approach in medical treatments (Miller et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
palladium(2+);tris(2-methylphenyl)phosphane;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432137 | |
| Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40691-33-6 | |
| Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)









